2-Pyrazinecarboxamide, 3,5-diamino-N-[2-[[2-[[[3-bromo-5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]amino]ethyl]methylamino]ethyl]-6-chloro-
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Overview
Description
ICI 206970 is a novel compound from the amino-methylphenol pyrazine series, known for its unique properties as a calcium channel blocker and eukalemic diuretic . It has shown significant potential in pharmacological applications, particularly in managing hypertension and preventing myocardial hypertrophy .
Preparation Methods
The synthesis of ICI 206970 involves several steps, starting with the preparation of the amino-methylphenol pyrazine core. This core is then modified through various chemical reactions to introduce the necessary functional groups that confer its unique properties . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity, often using advanced techniques such as supercritical fluid crystallization .
Chemical Reactions Analysis
ICI 206970 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrazine ring, potentially altering its pharmacological properties.
Reduction: This reaction can be used to reduce any oxidized functional groups back to their original state.
Substitution: This reaction involves replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modified versions of the original compound with altered pharmacological properties .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of calcium channel blockers and eukalemic diuretics.
Biology: It is used to investigate the physiological effects of calcium channel inhibition and diuretic activity.
Mechanism of Action
ICI 206970 exerts its effects primarily by inhibiting voltage-sensitive calcium channels in vascular smooth muscle cells . This inhibition reduces calcium influx, leading to relaxation of the smooth muscle and subsequent vasodilation. Additionally, its eukalemic diuretic properties help maintain electrolyte balance by promoting sodium and water excretion without causing significant potassium loss .
Comparison with Similar Compounds
ICI 206970 is similar to other calcium channel blockers like verapamil and nifedipine in its mechanism of action . it is unique in its dual role as a calcium channel blocker and eukalemic diuretic, which sets it apart from other compounds in this class . Similar compounds include:
Verapamil: A well-known calcium channel blocker used to treat hypertension and angina.
Nifedipine: Another calcium channel blocker used for managing hypertension and angina.
Properties
CAS No. |
119646-52-5 |
---|---|
Molecular Formula |
C21H31BrClN7O2 |
Molecular Weight |
528.9 g/mol |
IUPAC Name |
3,5-diamino-N-[2-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C21H31BrClN7O2/c1-21(2,3)13-9-12(16(31)14(22)10-13)11-26-5-7-30(4)8-6-27-20(32)15-18(24)29-19(25)17(23)28-15/h9-10,26,31H,5-8,11H2,1-4H3,(H,27,32)(H4,24,25,29) |
InChI Key |
BOOGSGUHOOWQBH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)CNCCN(C)CCNC(=O)C2=C(N=C(C(=N2)Cl)N)N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)CNCCN(C)CCNC(=O)C2=C(N=C(C(=N2)Cl)N)N |
Synonyms |
3,5-diamino-N-(2-(3-bromo-5-tert-butyl-2-hydroxybenzylamino)ethyl)-6-chloropyrazine-Z-carboxamide ICI 206970 ICI-206970 |
Origin of Product |
United States |
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